molecular formula C22H27N3O3 B11810095 Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11810095
M. Wt: 381.5 g/mol
InChI Key: KEIAASYYEBXGPC-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C22H27N3O3 and a molecular weight of 381.5 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a morpholinopyridine moiety, and a benzyl ester group. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cholinesterase enzymes, affecting the breakdown of acetylcholine in the nervous system . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in targeted chemical synthesis and specialized research applications.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

benzyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H27N3O3/c1-17-19(9-10-21(23-17)24-12-14-27-15-13-24)20-8-5-11-25(20)22(26)28-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,20H,5,8,11-16H2,1H3

InChI Key

KEIAASYYEBXGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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